Enzyme Specificity Profile of Ac-Phe-Gly-pNA vs. Tetrapeptide pNA Substrates
Ac-Phe-Gly-pNA is reported as a chymotrypsin-specific substrate . In contrast, the widely used tetrapeptide substrate Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is known to be cleaved by multiple serine proteases including chymotrypsin, cathepsin G, elastase, subtilisins, chymase, and cyclophilins . This broader reactivity of Suc-AAPF-pNA can lead to overestimation of chymotrypsin activity in complex samples where these other proteases are present. The designation of Ac-Phe-Gly-pNA as 'chymotrypsin-specific' suggests a narrower substrate specificity profile, which is a critical advantage for selective quantification.
| Evidence Dimension | Enzyme Specificity |
|---|---|
| Target Compound Data | Designated as 'chymotrypsin-specific substrate' |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA): Cleaved by chymotrypsin, cathepsin G, elastase, subtilisins, chymase, cyclophilins |
| Quantified Difference | Qualitative: Target compound has a narrower specificity profile (chymotrypsin-specific) vs. comparator's broader multi-protease reactivity |
| Conditions | Based on product literature and vendor technical datasheets; experimental head-to-head comparison data not located |
Why This Matters
Narrower specificity reduces the risk of off-target signal from other proteases in complex biological matrices, ensuring that the measured activity more accurately reflects chymotrypsin.
